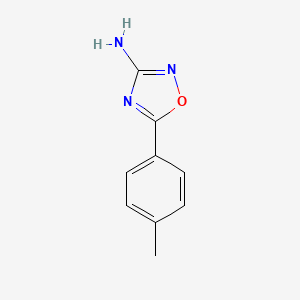

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine

Descripción general

Descripción

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Research indicates that its derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.

- Case Study : Research published in Pharmaceutical Biology highlighted that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Research Findings : A study in European Journal of Pharmacology reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Luminescent Materials

The unique electronic properties of oxadiazoles make them suitable for applications in optoelectronics. This compound has been utilized in the development of luminescent materials for organic light-emitting diodes (OLEDs).

- Case Study : A publication in Advanced Functional Materials described the incorporation of this compound into polymer matrices to enhance light emission efficiency .

Sensors

The compound's ability to interact with various analytes has led to its application in sensor technology. Its derivatives have been used to develop sensors for detecting metal ions and small organic molecules.

- Research Findings : A study demonstrated that a sensor based on this compound exhibited high selectivity and sensitivity towards copper ions (Cu²⁺), making it useful for environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | |

| Antimicrobial activity against S. aureus | ||

| Anti-inflammatory effects | ||

| Materials Science | Luminescent materials for OLEDs | |

| Sensors for detecting metal ions |

Mecanismo De Acción

The mechanism of action of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s amine group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1,2,4-oxadiazol-3-amine: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine:

Uniqueness

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the 4-methylphenyl group, which can influence its lipophilicity, electronic distribution, and overall reactivity. This structural feature can enhance its potential as a versatile scaffold in medicinal chemistry and material science .

Actividad Biológica

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring with a 4-methylphenyl substituent at the 5-position and an amino group at the 3-position. The molecular formula is . The presence of functional groups in its structure contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its interaction with various enzymes and proteins. It is known to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical effects. The following mechanisms have been identified:

- Enzyme Interaction : It binds to active sites of enzymes, modulating their catalytic functions. For example, it has been shown to inhibit certain kinases, affecting phosphorylation processes critical for cellular signaling.

- Gene Expression Modulation : The compound influences gene expression by activating signaling pathways that promote cell growth and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.65 | High cytotoxicity |

| HCT-15 (Colon) | 2.41 | Moderate cytotoxicity |

| K-562 (Leukemia) | 18.22 | Moderate inhibition |

| MDA-MB-435 (Melanoma) | 6.82 | Significant inhibition |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. Preliminary studies indicate effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Low activity |

The compound's antibacterial mechanism appears to involve disruption of bacterial metabolic processes, potentially through inhibition of key enzymes required for cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

- Anticancer Screening : A study screened various oxadiazole derivatives against multiple cancer cell lines as per National Cancer Institute protocols. The results indicated that compounds similar to this compound exhibited varying degrees of growth inhibition across different cancer types .

- Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key amino acid residues within enzyme active sites .

- Pharmacokinetic Profiles : Similar compounds have demonstrated diverse pharmacokinetic profiles affecting their bioavailability and efficacy in vivo. Further research is needed to establish the pharmacokinetics specific to this compound .

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.